![molecular formula C19H14ClFN2OS B4065003 2-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4065003.png)
2-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Overview
Description
2-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H14ClFN2OS and its molecular weight is 372.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is 372.0499401 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleophilic Substitution Reactions
One study explored the kinetics of reactions between thiophenyl benzoates and pyridines, demonstrating how nucleophilic substitution reactions can vary with the basicity of the pyridine nucleophile. This work highlights the detailed mechanism of such reactions, including changes in the rate-determining step and the reactivity-selectivity principle (RSP) (Koh, Han, & Lee, 1999).
Synthesis of Pyridine Derivatives
Another research focused on the synthesis of a new series of pyridine and fused pyridine derivatives, showcasing a variety of reactions that yield different pyridine carbonitriles. This synthesis process opens up possibilities for creating novel compounds with potential applications in materials science and pharmaceuticals (Al-Issa, 2012).
Ultrasound-Assisted Synthesis
A study on the ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines as potential corrosion inhibitors for mild steel demonstrates the application of these compounds in industrial settings. The research provides insights into the efficacy of such compounds in protecting metals from corrosion, highlighting their potential in materials science and engineering (Dandia, Gupta, Singh, & Quraishi, 2013).
Fluorinated Pyridine Derivatives
The construction of novel fluorinated pyridine derivatives has been achieved through simple synthetic approaches. These compounds have potential applications in various fields, including medicinal chemistry and materials science, due to their unique structural and electronic properties (Assiri, Abdel‐kariem, Ali, & Yahia, 2018).
properties
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2OS/c20-17-4-2-1-3-13(17)11-25-19-16(10-22)15(9-18(24)23-19)12-5-7-14(21)8-6-12/h1-8,15H,9,11H2,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQUHRAMWIFWSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC2=CC=CC=C2Cl)C#N)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.